

2-Bromo-5-hydrazinopyrazine CAS number

1001050-24-3

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Compound of Interest

Compound Name: 2-Bromo-5-hydrazinopyrazine

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An In-Depth Technical Guide to **2-Bromo-5-hydrazinopyrazine** (CAS: 1001050-24-3): A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-hydrazinopyrazine**, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Identified by its CAS number 1001050-24-3, this compound features a unique combination of a bromine atom and a hydrazine group on a pyrazine core, offering dual points for synthetic modification.^{[1][2]} This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a validated synthesis protocol, explores its key chemical reactions, and discusses its strategic applications, particularly as an intermediate for novel therapeutics. Emphasis is placed on the causality behind experimental choices and the practical utility of this reagent in constructing complex molecular architectures, including its emerging role in the synthesis of targeted protein degraders.^[3]

Introduction and Molecular Overview

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems. **2-Bromo-5-hydrazinopyrazine** emerges as a particularly valuable derivative, equipping chemists with two distinct and orthogonally reactive functional groups. The hydrazine moiety serves as a potent

nucleophile, ideal for forming hydrazone linkages, while the bromo substituent is a versatile handle for metal-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and diverse elaboration of the pyrazine core, making it a powerful tool for building libraries of compounds for biological screening.

Caption: Chemical structure of **2-Bromo-5-hydrazinopyrazine**.

Physicochemical Properties and Characterization

Accurate characterization of a starting material is fundamental to reproducible research. The key properties of **2-Bromo-5-hydrazinopyrazine** are summarized below.

Property	Value	Source(s)
CAS Number	1001050-24-3	[1][2][4][5]
Molecular Formula	C ₄ H ₅ BrN ₄	[1][3]
Molecular Weight	189.02 g/mol	[1][3]
Typical Purity	≥95%	[3][4]
Appearance	Not explicitly stated, likely a solid	[6]
Storage Conditions	2-8°C, Refrigerator	[1]

Spectroscopic Profile (Anticipated)

While specific spectra are proprietary to manufacturers, the structure of **2-Bromo-5-hydrazinopyrazine** allows for the prediction of its key spectroscopic features, which are essential for identity confirmation.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, likely appearing as doublets in the downfield region (δ 7.5-8.5 ppm). The protons of the hydrazine group (-NH-NH₂) would appear as broader signals, with chemical shifts that can vary depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR would display four unique signals corresponding to the carbon atoms of the pyrazine ring. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), providing definitive confirmation of the compound's elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations in the $3200\text{-}3400\text{ cm}^{-1}$ region, indicative of the hydrazine group. Aromatic C-H and C=N stretching bands would also be present.^[7]

Synthesis and Purification Protocol

The synthesis of **2-Bromo-5-hydrazinopyrazine** is typically achieved via a nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reaction. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the C-Br bond towards nucleophilic attack by hydrazine.

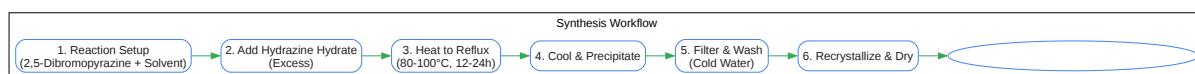
Rationale for Method Selection

This method is chosen for its reliability and directness. Using a readily available precursor like 2,5-dibromopyrazine and a common nucleophile like hydrazine hydrate provides a straightforward path to the desired product. The use of an excess of hydrazine hydrate is a common strategy in these reactions to maximize the monosubstitution product and minimize the formation of dimeric byproducts.^[8]

Experimental Protocol: Synthesis from 2,5-Dibromopyrazine

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyrazine (1.0 eq) and a suitable solvent such as ethanol or 1-propanol.
- Reagent Addition: While stirring, add hydrazine hydrate (80% solution in water, 5.0-10.0 eq) to the flask. The large excess favors the desired monosubstitution.

- Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
- Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity ($\geq 95\%$). Dry the final product under vacuum.



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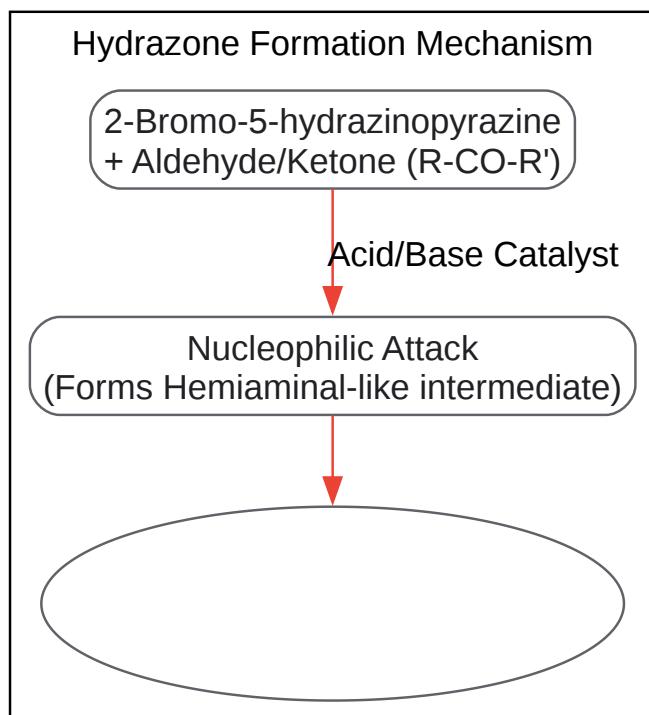
Caption: General workflow for the synthesis of **2-Bromo-5-hydrazinopyrazine**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-5-hydrazinopyrazine** lies in the distinct reactivity of its two functional groups, allowing for sequential and controlled molecular elaboration.

A. Reactions of the Hydrazine Moiety: Hydrazone Formation

The hydrazine group is a strong nucleophile that readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazone linkages. This reaction is fundamental to its use as a building block, as the resulting N-N-C framework is a common feature in many biologically active molecules.[10][11]



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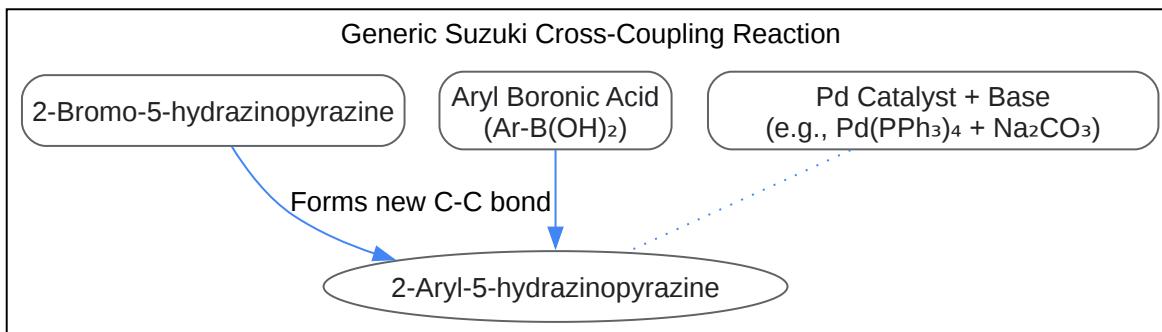
Caption: Mechanism for the formation of hydrazones from **2-Bromo-5-hydrazinopyrazine**.

B. Reactions of the Bromo Substituent: Cross-Coupling

The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the pyrazine ring, a strategy widely used for molecular diversification.

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, attaching new aryl or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds, introducing diverse amine functionalities.

The ability to perform these transformations provides access to a vast chemical space from a single, versatile starting material.[12]



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Caption: Schematic of a Suzuki coupling reaction using the bromo-substituent.

Applications in Drug Discovery

The true value of **2-Bromo-5-hydrazinopyrazine** is realized in its application as a scaffold for molecules with therapeutic potential.

- Scaffold for Bioactive Agents: Its derivatives have been explored for various biological activities. The formation of hydrazone derivatives, in particular, has yielded compounds with promising anti-cancer and anti-inflammatory properties in related molecular systems.[10][11]
- Key Intermediate for Targeted Protein Degraders (PROTACs): The compound is listed as a "Protein Degrader Building Block," highlighting its utility in this cutting-edge therapeutic modality.[3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. **2-Bromo-5-hydrazinopyrazine** provides a versatile core from which to build out the different components of a PROTAC—the target-binding ligand, the E3 ligase-binding ligand, and the connecting linker—by leveraging its dual reactive sites.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from structurally similar compounds like 2-Bromo-5-hydroxypyrazine provide a strong basis for a safety assessment.[13][14]

- Potential Hazards:

- Harmful if swallowed (Acute Toxicity, Oral).[[14](#)]
- Causes skin irritation.
- Causes serious eye irritation or damage.[[14](#)]
- May cause respiratory irritation.
- Recommended Handling Procedures:
 - Always handle this compound within a certified chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[[13](#)][[15](#)]
 - Avoid generating dust. If handling a powder, use appropriate engineering controls.
 - Wash hands thoroughly after handling.[[6](#)]
 - In case of accidental contact, flush skin or eyes with copious amounts of water and seek medical attention.[[13](#)]
- Storage:
 - Store in a tightly sealed container in a refrigerator at 2-8°C.[[1](#)]
 - Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-hydrazinopyrazine (CAS 1001050-24-3) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its dual-functional nature, combining a nucleophilic hydrazine group with a versatile bromine handle for cross-coupling, provides an efficient and modular platform for synthesizing complex and diverse molecular libraries. Its emerging role as a building block for targeted protein degraders underscores its relevance in modern therapeutic design. By understanding its properties, synthesis, and reactivity, researchers can fully leverage the potential of this powerful heterocyclic intermediate to accelerate the development of next-generation medicines.

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